2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-fluoroaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions
Reduced Triazole Derivatives: Products of reduction reactions
Substituted Aromatic Compounds: Products of substitution reactions
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds exhibit antimicrobial properties and are studied for their potential use in treating infections.
Medicine
Pharmaceuticals: The compound may be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Agriculture: Triazole derivatives are used in the development of agrochemicals, including fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Thioether Compounds: Compounds with sulfur linkages similar to the thioether group in the target compound.
Fluoroaromatic Compounds: Compounds with fluorine-substituted aromatic rings.
Uniqueness
The uniqueness of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5OS/c17-12-6-8-13(9-7-12)19-14(23)10-24-16-21-20-15(22(16)18)11-4-2-1-3-5-11/h6-9,11H,1-5,10,18H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYNJGLOYJMKJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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